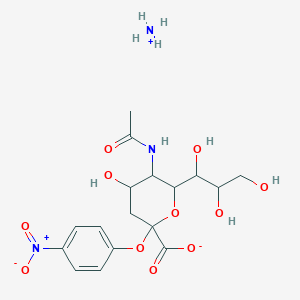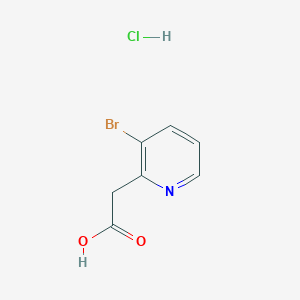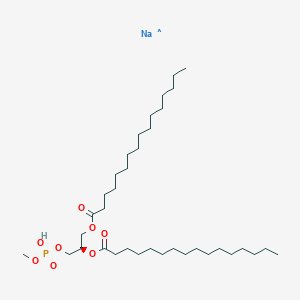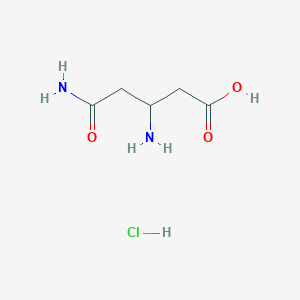
6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure combines a purine base (9H-purine) with a ribose sugar moiety, and it contains several functional groups, including a chloro substituent at position 6, an acetyl group at position 2, and an azido group at position 5.
- Nucleoside analogs like 6-Cl-ABA have diverse applications in medicine, biochemistry, and synthetic chemistry.
6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine: , belongs to the class of nucleoside analogs.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in nucleoside synthesis.
Biology: Investigated for antiviral and anticancer properties.
Medicine: Potential antiviral drug candidate.
Industry: Used in the development of nucleoside-based pharmaceuticals.
Mechanism of Action
Targets: 6-Cl-ABA likely interacts with cellular enzymes involved in nucleic acid metabolism.
Pathways: It may inhibit viral replication by interfering with nucleotide biosynthesis or incorporation into RNA/DNA.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 6-Cl-ABA’s unique combination of functional groups sets it apart from other nucleosides.
Properties
Molecular Formula |
C19H16ClN7O5 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3 |
InChI Key |
ZDNMMMGBJAJPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)
![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)
